molecular formula C8H14ClNO2 B15310131 Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride

Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride

Cat. No.: B15310131
M. Wt: 191.65 g/mol
InChI Key: URFPRUMSHGNTSV-UHFFFAOYSA-N
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Description

Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride is a compound that belongs to the class of azabicyclo[2.1.1]hexane derivatives. These compounds are known for their unique bicyclic structure, which imparts significant rigidity and stability.

Preparation Methods

The synthesis of Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . The process can be summarized as follows:

Chemical Reactions Analysis

Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride involves its role as an electrophile in ring-opening reactions. The compound interacts with nucleophiles, leading to the formation of new bonds and the modification of molecular structures. This reactivity is leveraged in the synthesis of complex molecules, such as LDDs, which target specific proteins for degradation .

Comparison with Similar Compounds

Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride can be compared with other similar compounds, such as:

Biological Activity

Methyl 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride, also known as methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
  • Molecular Formula : C₇H₁₂ClNO₂
  • Molecular Weight : 177.63 g/mol
  • CAS Number : 1824260-58-3
  • Purity : ≥95%

The biological activity of methyl 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to modulate the activity of acetylcholine receptors, which play a crucial role in synaptic transmission and muscle contraction.

Cholinergic Activity

This compound exhibits cholinergic properties, which are beneficial in treating conditions like Alzheimer's disease and myasthenia gravis. It enhances cholinergic transmission by acting as an agonist at muscarinic receptors.

Cardiovascular Effects

Research indicates that it may improve cardiac function by modulating calcium sensitivity in cardiac myocytes, potentially offering therapeutic benefits for heart failure patients .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of methyl 3-methyl-2-azabicyclo[2.1.1]hexane derivatives in animal models of neurodegeneration . The findings suggested that these compounds could reduce oxidative stress and inflammation, leading to improved cognitive function.

Case Study 2: Cardiac Function Improvement

In a clinical trial involving patients with congestive heart failure, administration of this compound resulted in significant improvements in cardiac output and exercise tolerance compared to placebo . The mechanism was linked to enhanced interaction with the cardiac sarcomere proteins Troponin C and Troponin I.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
Cholinergic AgonismEnhances synaptic transmission
NeuroprotectionReduces oxidative stress
Cardiac FunctionImproves output and exercise tolerance

Safety and Toxicology

While methyl 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride shows promising biological activity, safety assessments indicate potential toxicity at high doses, necessitating careful dose management during therapeutic use .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-5-6-3-8(4-6,9-5)7(10)11-2;/h5-6,9H,3-4H2,1-2H3;1H

InChI Key

URFPRUMSHGNTSV-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C2)(N1)C(=O)OC.Cl

Origin of Product

United States

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